1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-(1H-indol-3-yl)ethane-1,2-dione 1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-(1H-indol-3-yl)ethane-1,2-dione
Brand Name: Vulcanchem
CAS No.: 1396685-13-4
VCID: VC7493326
InChI: InChI=1S/C18H20N2O4/c1-17(2)23-10-18(11-24-17)8-20(9-18)16(22)15(21)13-7-19-14-6-4-3-5-12(13)14/h3-7,19H,8-11H2,1-2H3
SMILES: CC1(OCC2(CN(C2)C(=O)C(=O)C3=CNC4=CC=CC=C43)CO1)C
Molecular Formula: C18H20N2O4
Molecular Weight: 328.368

1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-(1H-indol-3-yl)ethane-1,2-dione

CAS No.: 1396685-13-4

Cat. No.: VC7493326

Molecular Formula: C18H20N2O4

Molecular Weight: 328.368

* For research use only. Not for human or veterinary use.

1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-(1H-indol-3-yl)ethane-1,2-dione - 1396685-13-4

Specification

CAS No. 1396685-13-4
Molecular Formula C18H20N2O4
Molecular Weight 328.368
IUPAC Name 1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-(1H-indol-3-yl)ethane-1,2-dione
Standard InChI InChI=1S/C18H20N2O4/c1-17(2)23-10-18(11-24-17)8-20(9-18)16(22)15(21)13-7-19-14-6-4-3-5-12(13)14/h3-7,19H,8-11H2,1-2H3
Standard InChI Key ZFSARXWHGQKDLG-UHFFFAOYSA-N
SMILES CC1(OCC2(CN(C2)C(=O)C(=O)C3=CNC4=CC=CC=C43)CO1)C

Introduction

Chemical Identity and Structural Elucidation

Molecular Formula and Weight

The compound has a molecular formula of C18H20N2O4\text{C}_{18}\text{H}_{20}\text{N}_{2}\text{O}_{4} and a molecular weight of 328.4 g/mol . Its structure features a 7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane core, a spirocyclic system comprising two fused rings: a six-membered 1,4-dioxane ring and a five-membered aziridine ring connected at the spiro carbon (Figure 1). The spiro system is substituted at position 2 with an ethane-1,2-dione group, which is further linked to a 1H-indol-3-yl moiety.

Figure 1: Proposed structure of 1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-(1H-indol-3-yl)ethane-1,2-dione.\text{Figure 1: Proposed structure of 1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-(1H-indol-3-yl)ethane-1,2-dione.}

Stereochemical Considerations

The spiro[3.5]nonane system introduces two chiral centers at the spiro carbon (C2) and the adjacent oxygen-bearing carbon (C7). The dimethyl groups at C7 enforce conformational rigidity, potentially influencing the compound’s reactivity and biological activity. Computational modeling or X-ray crystallography would be required to resolve its absolute configuration, though such data are absent in current literature .

Synthetic Pathways and Methodologies

Retrosynthetic Analysis

The molecule can be dissected into two key fragments:

  • 7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane: A spirocyclic amine precursor synthesized via cyclocondensation of glycolaldehyde derivatives with aziridine intermediates .

  • 2-(1H-Indol-3-yl)ethane-1,2-dione: An α-diketone indole derivative, likely prepared through oxidation of indole-3-acetaldehyde or coupling reactions.

Proposed Synthesis

A plausible route involves:

  • Spirocyclic Amine Synthesis:

    • Reacting glycolaldehyde trimer with aziridine under acidic conditions to form the spiro[3.5]nonane framework .

    • Dimethylation at C7 using methyl iodide in the presence of a base .

  • Indole-Diketone Coupling:

    • Condensation of the spirocyclic amine with 2-(1H-indol-3-yl)ethane-1,2-dione via nucleophilic acyl substitution, facilitated by coupling agents like DCC (dicyclohexylcarbodiimide) .

Table 1: Key Synthetic Intermediates and ReagentsIntermediateSource/Preparation7,7Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonaneCyclocondensation of glycolaldehyde derivatives[1][3]2(1HIndol-3-yl)ethane1,2dioneOxidation of indole-3-acetaldehyde with PCC[2]\text{Table 1: Key Synthetic Intermediates and Reagents} \begin{array}{|l|l|} \hline \text{Intermediate} & \text{Source/Preparation} \\ \hline 7,7-\text{Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane} & \text{Cyclocondensation of glycolaldehyde derivatives[1][3]} \\ 2-(1H-\text{Indol-3-yl})ethane-1,2-dione & \text{Oxidation of indole-3-acetaldehyde with PCC[2]} \\ \hline \end{array}

Physicochemical Properties

Spectroscopic Characterization

  • IR Spectroscopy: Expected peaks include νC=O\nu_{\text{C=O}} at 1700–1750 cm1^{-1} (diketone) and νN-H\nu_{\text{N-H}} at 3400 cm1^{-1} (indole) .

  • NMR: 1H^1\text{H} NMR would show singlet peaks for the dimethyl groups (δ 1.2–1.4 ppm) and aromatic protons from the indole ring (δ 7.0–7.8 ppm) .

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